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Compound of Interest

Compound Name: 2,4-Cyclohexadienone

Cat. No.: B14708032 Get Quote

The thermochemical properties of 2,4-cyclohexadienone have been determined through both

experimental and computational methods. The following tables summarize the key quantitative

data available in the literature.

Standard State Thermochemical Properties
This table presents the gas-phase enthalpy of formation and standard entropy at 298.15 K (25

°C).

Property Symbol Value Units Method Reference

Standard

Enthalpy of

Formation

(gas)

ΔfH°gas -70 ± 10 kJ/mol
Ion Cyclotron

Resonance

Shiner,

Vorndam, et

al., 1986[1]

Standard

Enthalpy of

Formation

(gas)

ΔfH°gas -18.4 ± 10.0
kJ/mol (-4.4 ±

2.4 kcal/mol)

CBS-QB3

Calculation

Zhu and

Bozzelli,

2003[2]

Standard

Entropy (gas)
S°

Value not

available in

abstract

J/mol·K
CBS-QB3

Calculation

Zhu and

Bozzelli,

2003[2]

Note: The computational study by Zhu and Bozzelli indicates the calculation of standard

entropy (S°), but the specific value is not available in the publication's abstract or readily
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accessible supplementary materials.[2]

Temperature-Dependent Ideal Gas Heat Capacity
The ideal gas heat capacity (Cp°) is a critical parameter for thermodynamic calculations at

various temperatures. The following data is based on the Joback group contribution method,

which provides an estimation of these properties. A full set of temperature-dependent data from

high-level computational studies is noted in the literature but was not available in a tabular

format.[2]

Temperature (K)
Ideal Gas Heat
Capacity (Cp°)
(J/mol·K)

Method Source

427.04 135.24 Joback Method Cheméo[1]

465.76 146.34 Joback Method Cheméo[1]

504.49 156.91 Joback Method Cheméo[1]

543.21 166.94 Joback Method Cheméo[1]

581.93 176.43 Joback Method Cheméo[1]

620.66 185.38 Joback Method Cheméo[1]

659.38 193.78 Joback Method Cheméo[1]

Methodologies and Protocols
A clear understanding of the methodologies used to obtain thermochemical data is essential for

evaluating its quality and applicability. The following sections detail the experimental and

computational protocols relevant to the data presented.

Experimental Protocol: Flowing Afterglow-Selected Ion
Flow Tube (FA-SIFT) Mass Spectrometry
The experimental value for the gas-phase enthalpy of formation of 2,4-cyclohexadienone was

determined by Shiner, Vorndam, and Kass using a flowing afterglow apparatus.[1] While the

specific operational parameters for their 1986 study are not detailed in the available literature,
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the following represents a generalized protocol for such an experiment aimed at determining

gas-phase acidities and heats of formation.

Ion Generation: A precursor ion (e.g., hydroxide, O⁻, or amide, NH₂⁻) is generated in a

microwave discharge ion source from a suitable precursor gas (e.g., N₂O and CH₄ for O⁻, or

NH₃ for NH₂⁻).

Ion Thermalization: The generated ions are carried into a flow tube by a large flow of an inert

buffer gas, typically helium, at a pressure of approximately 1 Torr. Collisions with the buffer

gas thermalize the ions to room temperature.

Ion Selection (SIFT): The ion beam passes through a quadrupole mass filter to select only

the desired precursor ion species. This ensures that only a single, well-defined reactant ion

is introduced into the reaction region, a key feature of the Selected Ion Flow Tube (SIFT)

modification.

Neutral Reactant Introduction: A known, small quantity of the neutral reactant gas (in this

case, a precursor to the 2,4-cyclohexadienide anion) is introduced into the flow tube

downstream from the ion source through a calibrated inlet.

Ion-Molecule Reaction: The selected precursor ions react with the neutral molecules over a

well-defined reaction time as they travel down the flow tube. For acidity measurements, this

is typically a proton transfer reaction.

Detection: At the end of the flow tube, a portion of the ion stream is sampled through an

orifice into a second quadrupole mass spectrometer, which is coupled to an electron

multiplier. This allows for the detection and quantification of both the remaining precursor

ions and the newly formed product ions.

Data Analysis for Enthalpy of Formation:

The gas-phase acidity (ΔG°acid) is determined from the equilibrium constant of the proton

transfer reaction between the target molecule and a reference acid with a known acidity.

The gas-phase enthalpy of deprotonation (ΔH°acid), or proton affinity of the anion, is then

derived using the Gibbs-Helmholtz equation, often by measuring the equilibrium constant
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at different temperatures (a van't Hoff plot) or by estimating the entropy change of the

reaction.

The enthalpy of formation of the anion (ΔfH°[A⁻]) is calculated using the known enthalpy of

formation of the proton and the deprotonated reference acid.

Finally, the enthalpy of formation of the neutral molecule (ΔfH°[AH]) is determined using a

thermochemical cycle that incorporates the enthalpy of formation of the anion, the electron

affinity of the corresponding radical (A•), and the bond dissociation energy of the A-H

bond.

Computational Protocol: Complete Basis Set (CBS-QB3)
Method
The CBS-QB3 method is a high-accuracy composite ab initio molecular orbital theory for

computing thermochemical properties. The computational study by Zhu and Bozzelli employed

this method to determine the enthalpy of formation, entropy, and heat capacities of 2,4-
cyclohexadienone.[2] A typical CBS-QB3 calculation protocol involves the following sequential

steps:

Geometry Optimization: The molecular geometry is optimized using the B3LYP density

functional theory (DFT) method with the 6-311G(d,p) basis set. This step finds the lowest

energy conformation of the molecule.

Frequency Calculation: A vibrational frequency analysis is performed at the same B3LYP/6-

311G(d,p) level of theory. This provides the zero-point vibrational energy (ZPVE) and thermal

corrections to the enthalpy and Gibbs free energy. The ZPVE is typically scaled by an

empirical factor (0.99 for this method) to better match experimental values.

Higher-Level Single-Point Energy Calculations: To refine the electronic energy, a series of

single-point (non-optimization) energy calculations are performed on the B3LYP-optimized

geometry using more computationally expensive, higher-level methods and larger basis sets:

Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) using

the 6-31+G(d') basis set.
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Fourth-order Møller-Plesset perturbation theory with single, double, and quadruple

excitations (MP4SDQ) using the 6-31+G(d,p) basis set.

Second-order Møller-Plesset perturbation theory (MP2) with a large 6-311+G(2df,2p) basis

set.

Complete Basis Set Extrapolation: The MP2 energy is extrapolated to the complete basis set

limit to estimate the energy that would be obtained with an infinitely large basis set.

Final Energy Calculation: The final CBS-QB3 energy is calculated by combining the results

of the previous steps, including an empirical correction term to account for remaining

systematic errors. The standard enthalpy of formation is then derived using this high-

accuracy energy through the application of isodesmic reactions, which are hypothetical

reactions where the number and types of chemical bonds are conserved on both sides of the

reaction, minimizing computational errors.

Visualization of Thermochemical Data Determination
The following diagram illustrates the logical workflow for determining the thermochemical

properties of a molecule like 2,4-cyclohexadienone, highlighting both the experimental and

computational pathways.
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Workflow for determining thermochemical properties of 2,4-cyclohexadienone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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